Aluminum boride

Description

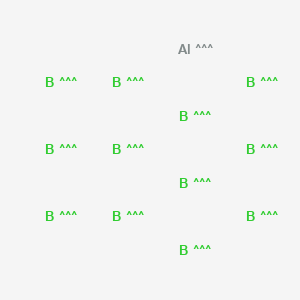

Structure

2D Structure

Properties

InChI |

InChI=1S/Al.12B | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOOCQBAIRXOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlB12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015528 | |

| Record name | Aluminium dodecaboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12041-54-2, 37367-77-4 | |

| Record name | Aluminum boride (AlB12) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12041-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum boride (AlB12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium dodecaboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium dodecaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Aluminum Boride Compounds

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of elemental aluminum with a boron source. These methods are often preferred for their potential for high purity products and relatively straightforward reaction pathways. The primary direct synthesis techniques include solid-state reactions and melt-based processes.

Solid-State Reaction Techniques for Aluminum Boride

Solid-state synthesis involves the reaction of precursor powders at temperatures below their melting points. The diffusion of atoms across the interfaces of the solid particles drives the formation of the new compound.

A fundamental and widely studied method for producing aluminum borides is the direct reaction of elemental aluminum and boron powders. mdpi.com This technique involves intimately mixing the powders in a specific stoichiometric ratio and subsequently heating them in an inert atmosphere or vacuum to initiate the reaction. google.comcore.ac.uk The reaction between solid aluminum and boron can be challenging due to the presence of passivating oxide layers (Al₂O₃ and B₂O₃) on the surface of the powder particles. google.com A noticeable reaction typically requires temperatures exceeding the melting point of aluminum (~660°C). google.comcore.ac.uk

The synthesis of aluminum diboride (AlB₂) via this method has been demonstrated by heating a stoichiometric mixture of aluminum and boron powders in a closed graphite (B72142) tube at 800°C for approximately 12 hours under a helium atmosphere. google.com The resulting product is a brownish-gray powder consisting mainly of the AlB₂ phase. google.com To achieve a high-purity, single-phase AlB₂ product, process parameters such as particle size, compaction, and atmosphere control are critical. For instance, using aluminum powder with a particle size of not more than 0.01 mm and boron powder with a particle size of not more than 0.001 mm, and forming briquettes with a porosity of no more than 44%, can lead to a product containing over 95 wt% AlB₂. google.com The synthesis can be carried out in a layer-by-layer combustion mode at temperatures between 820-920°C after ignition at 950-1150°C. google.com

Table 1: Elemental Powder Mixing and Annealing Parameters for AlB₂ Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reactants | Aluminum Powder, Boron Powder | google.comcore.ac.uk |

| Stoichiometry | Al:B = 1:2 (atomic ratio) | google.com |

| Al Particle Size | ≤ 0.01 mm | google.com |

| B Particle Size | ≤ 0.001 mm | google.com |

| Annealing Temperature | 800 - 920 °C | google.com |

| Annealing Time | ~12 hours | google.com |

| Atmosphere | Inert (e.g., Helium, Argon) | google.comresearchgate.net |

| Product Purity | > 95 wt% AlB₂ | google.com |

Mechanochemical activation is a solid-state synthesis technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations. icp.ac.ruresearchgate.net This process can lower the synthesis temperature and enhance reaction rates by increasing the surface area of reactants, creating fresh, unoxidized surfaces, and introducing lattice defects. icp.ac.rudavidpublisher.com

In the synthesis of aluminum borides, mechanochemical activation of a mixture of aluminum and boron powders can facilitate the formation of AlB₂ and AlB₁₂ at significantly lower temperatures compared to conventional annealing. researchgate.netresearchgate.net For instance, the conversion of aluminum and boron powders to AlB₂ can begin after just 3 hours of mechanical alloying (MA) or after 1 hour of MA followed by annealing at 650°C for 6 hours in an argon atmosphere. researchgate.netresearchgate.net The mechanochemical process can also lead to the formation of nanocrystalline this compound powders. researchgate.netresearchgate.net

The duration of mechanical activation plays a crucial role in the subsequent synthesis. davidpublisher.comresearchgate.net Longer milling times generally lead to a higher degree of activation and can influence the combustion temperature in self-propagating high-temperature synthesis (SHS) processes, which are often combined with mechanochemical activation. davidpublisher.com For example, increasing the mechanical activation time of a 6B₂O₃–13Al powder mixture up to 180 minutes reduces the average particle size of the reactants and alters the SHS reaction front, leading to the formation of AlB₁₂ particles. researchgate.net

Table 2: Mechanochemical Synthesis Parameters for Aluminum Borides

| Compound | Milling Time | Annealing Temperature | Atmosphere | Key Findings | Source |

|---|---|---|---|---|---|

| AlB₂ | 1-15 hours | 650°C (optional) | Argon | Conversion starts after 3h of MA or 1h MA + annealing. | researchgate.netresearchgate.net |

| AlB₁₂ | - | 1030 K | - | Low-temperature synthesis of nanocrystalline AlB₁₂. | researchgate.netresearchgate.net |

| Al₂O₃/AlB₁₂ | up to 180 min | SHS | - | MA influences SHS reaction and product structure. | researchgate.net |

Elemental Powder Mixing and Annealing Protocols

Melt-Based Synthesis of this compound

Melt-based synthesis methods involve the reaction of components in a molten state. These techniques can offer advantages in terms of reaction kinetics and homogeneity of the final product.

Aluminum borides can be synthesized by crystallizing them from a molten aluminum-boron solution. jimec.edu.rsresearchgate.net This method typically involves dissolving a boron source into molten aluminum at high temperatures, followed by controlled cooling to precipitate the desired this compound phase. researchgate.net The specific phase that forms (AlB₂ or AlB₁₂) is dependent on the temperature and the boron concentration in the melt. researchgate.net

According to the Al-B phase diagram, AlB₁₂ is the high-temperature phase, while AlB₂ is stable at lower temperatures in aluminum-rich compositions. The AlB₁₂ phase can form directly from the Al-B liquid at temperatures above 1000°C and then transform to the stable AlB₂ phase through a peritectic reaction during cooling. researchgate.net The morphology of the resulting boride crystals, such as flakes or equiaxed particles, is influenced by the cooling rate of the melt. researchgate.net Industrially, Al-B alloys are often produced by reacting potassium borofluoride (KBF₄) with liquid aluminum in a coreless induction furnace. nanotrun.com

13Al + 6B₂O₃ → AlB₁₂ + 6Al₂O₃ mdpi.com 3Al + B₂O₃ → AlB₂ + Al₂O₃ mdpi.com

This process can be carried out in a furnace or, more efficiently, in a self-propagating high-temperature synthesis (SHS) mode. mdpi.comresearchgate.net SHS is a combustion synthesis method where a highly exothermic reaction propagates through a mixture of reactants as a combustion wave, leading to the rapid formation of the desired product. chemrxiv.org

A key challenge in aluminothermic reduction is the separation of the this compound product from the aluminum oxide (Al₂O₃) slag. mdpi.com The densities of aluminum borides (2.8–3 g/cm³) are close to that of the slag, which can hinder phase separation. mdpi.com The viscosity of the slag also plays a critical role. mdpi.com To overcome these challenges, fluxing agents such as halide salts (e.g., calcium fluoride) can be added to the charge to lower the melting point and viscosity of the slag, thereby improving phase separation. mdpi.commdpi.com The SHS method, when optimized with appropriate fluxing agents and reactant ratios, can be a low-waste and energy-efficient route for producing this compound alloys with high yields. mdpi.com For instance, using a mixed flux of fluorspar and potassium tetrafluoroborate (B81430) can lead to an this compound alloy with a high boron content. mdpi.com

Crystallization from Aluminum-Boron Melts

Vapor Deposition Techniques for this compound

Vapor deposition techniques represent a versatile approach for the synthesis of thin films and coatings of this compound. These methods involve the transport of precursor species in the vapor phase to a substrate where they react or decompose to form the desired material.

Magnetron Sputtering of Aluminum-Boron Thin Films

Magnetron sputtering is a physical vapor deposition (PVD) technique that has been successfully employed for the fabrication of aluminum-boron thin films. This method utilizes a plasma to bombard a target material, causing the ejection of atoms that then deposit onto a substrate.

In a typical magnetron sputtering process for aluminum-boron films, a composite target of aluminum and boron (e.g., AlB2) or separate aluminum and boron targets are used. diva-portal.org The sputtering is carried out in an ultra-high vacuum chamber, and the substrate can be heated to influence the film's properties. diva-portal.org The use of a radio frequency (RF) power source is common, allowing for the sputtering of both conductive and insulating materials. mdpi.com

Research has shown that the properties of magnetron-sputtered aluminum-boron films are highly dependent on the deposition parameters, such as sputtering power and substrate type (e.g., silicon wafer, glass). mdpi.com For instance, films deposited from an aluminum-boron composite target exhibit significantly lower surface roughness and smaller grain sizes compared to pure aluminum films. mdpi.com Specifically, aluminum-boron films have shown an average roughness of 3.41 nm, a notable improvement over the 25.23 nm roughness observed in pure aluminum films under similar conditions. mdpi.com This reduction in roughness is accompanied by the suppression of hillock formation, which are protrusions that can form on the film surface due to compressive stresses. mdpi.comresearchgate.net

Furthermore, the crystallinity of the films is influenced by the target material. Aluminum-boron films tend to display better crystallinity with a preferential (111) texture compared to the lower crystallinity of pure aluminum films which show both (111) and (200) diffraction planes. mdpi.com Increasing the sputtering power has been observed to result in a less strained crystal structure in Al-B films, particularly when deposited on silicon wafers. mdpi.com The lattice parameters of the deposited films are also affected by the sputtering power, substrate material, and the specific target used. mdpi.com

Advanced and High-Temperature Synthesis Routes for this compound

Advanced and high-temperature synthesis methods offer alternative pathways to produce this compound, often with advantages in terms of reaction speed, product purity, and energy efficiency compared to traditional furnace methods.

Self-Propagating High-Temperature Synthesis (SHS) of this compound

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a prominent technique for producing this compound. mdpi.comaip.org This method relies on the exothermic nature of the reaction between the initial components, typically aluminum and a boron source like boric anhydride (B1165640) (B2O3) or elemental boron, to sustain a combustion wave that propagates through the reactant mixture. aip.orgmdpi.com The process is characterized by its short duration and environmental friendliness. mdpi.com

The synthesis is initiated by local heating, and once ignited, the heat generated by the reaction is sufficient to propagate the synthesis process without the need for continuous external energy input. aip.orgchemrxiv.org This makes SHS an energy-efficient method. chemrxiv.org The products of SHS can range from powders to dense ingots. mdpi.comism.ac.ru

Optimization of SHS Parameters for this compound Phase Purity and Yield

The purity and yield of the this compound product from the SHS process are critically dependent on several parameters. Key factors that are optimized include the ratio of initial components, the use of heating additives, and the charge density.

One of the primary goals in optimizing the SHS process is to achieve good phase separation between the molten this compound alloy and the slag, which is often composed of aluminum oxide. mdpi.com This separation is crucial for obtaining a solid ingot of the desired alloy. mdpi.com

Research has shown that the ratio of the oxidizing agent to the heating additive and the excess of the reducing agent (aluminum) significantly impact the yield. For instance, a maximum yield of this compound alloy was achieved with an oxide-heating additive ratio of 0.96 and a 15% excess of the reducing agent. mdpi.com However, under these conditions, phase separation can be challenging. mdpi.com

The combustion rate, which is an important kinetic parameter, is influenced by the amount of excess aluminum. An increase in excess aluminum up to 20% can increase the combustion rate by expanding the reaction area and reducing heat loss. mdpi.comresearchgate.net However, an excess above 20% can act as a ballast, absorbing heat and thus decreasing the combustion rate. mdpi.comresearchgate.net The density of the initial charge also plays a role; an increase in density can initially increase the combustion rate, but excessive compaction can hinder the infiltration of the molten reactants, thereby slowing the reaction. mdpi.com

The particle size of the reactants is another important variable. Finer particles generally lead to a more efficient reaction. mdpi.com The use of heating additives, such as potassium nitrate (B79036) (KNO3), can increase the thermal load and facilitate the reduction of hard-to-reduce oxides like boric anhydride. mdpi.comresearchgate.net

The table below summarizes the effect of excess aluminum on the combustion rate in an SHS system.

| Excess Aluminum (%) | Combustion Rate (mm/s) |

| 0 | 0.75 |

| 10 | 0.82 |

| 20 | 0.88 |

| 30 | 0.79 |

| 40 | 0.71 |

| Data derived from studies on the kinetics of this compound synthesis via SHS. mdpi.com |

Kinetic Studies of this compound Formation via SHS

Kinetic studies of the SHS process for this compound formation focus on understanding the rates of reaction and the factors that influence them. The combustion rate is a key parameter investigated in these studies. mdpi.com

The process is typically initiated by ignition from the top of the reactant charge. mdpi.com The linear burning rate and the mass burning rate are measured to quantify the reaction kinetics. For example, in one study, a linear burning rate of 0.88 mm/s and a mass burning rate of 2.5 g/s were recorded. mdpi.com The combustion temperature can exceed 1900 °C. mdpi.com

The kinetics are significantly affected by the physical and chemical properties of the reactants. The fineness of the powders and the density of the charge are crucial. mdpi.com An increase in charge density from 0.80 g/cm³ to 1.18 g/cm³ has been shown to increase the combustion rate, while further increases in density lead to a decrease in the rate. mdpi.com

The amount of excess aluminum in the charge also has a non-linear effect on the combustion rate. As mentioned previously, an excess of up to 20% aluminum can enhance the reaction rate, while higher amounts have an inhibitory effect due to the heat absorbed by the melting of the excess aluminum. mdpi.comresearchgate.net

The following table presents the relationship between charge density and combustion rate.

| Charge Density (g/cm³) | Combustion Rate (mm/s) |

| 0.80 | 0.78 |

| 1.08 | 0.88 |

| 1.18 | 0.92 |

| 1.74 | 0.85 |

| Data based on kinetic studies of SHS for this compound. mdpi.com |

Role of Fluxing Additives in SHS of this compound

Fluxing additives are crucial in the SHS of this compound to ensure proper separation of the metallic and slag phases. mdpi.comdiva-portal.org These additives modify the physicochemical properties of the slag, such as its viscosity and density, to facilitate the formation of a consolidated metal ingot. mdpi.com

Commonly used fluxing agents include halides of alkali and alkaline earth metals, such as fluorspar (CaF2) and cryolite (B1665278) (Na3AlF6). mdpi.commdpi.com The addition of chloride salts, up to 15-18%, can lower the surface tension of the melt, reduce the process initiation temperature, and improve phase separation. mdpi.com

The type and amount of flux can influence the combustion rate. For example, the addition of calcium oxide (CaO) can decrease the combustion rate by lowering the process temperature due to the heat absorbed during its melting. mdpi.com In contrast, the use of a mixed flux of fluorspar and potassium tetrafluoroborate (KBF4) has been shown to yield this compound with a higher boron content, as the KBF4 provides an additional source of boron at the high temperatures of the SHS process. mdpi.com In one instance, the use of this mixed flux resulted in an alloy with a 92.5% this compound phase. mdpi.com

The primary role of fluxes like fluorides is to dissolve aluminum oxide (Al2O3), which is a major component of the slag. sata-fluxes.com They also help in controlling the melting point of the salt mixture to enhance the purification effect. sata-fluxes.com Chlorides, with their low surface tension, aid in wetting the oxide inclusions, further promoting a clean separation. sata-fluxes.com

The table below illustrates the effect of different fluxing agents on the combustion rate.

| Flux Additive | Amount (%) | Combustion Rate (mm/s) |

| None | 0 | 0.88 |

| CaO | 10 | 0.81 |

| CaO | 20 | 0.75 |

| CaF2 | 8 | 0.95 |

| Data compiled from kinetic and optimization studies of SHS. mdpi.com |

Plasma-Assisted Synthesis of this compound

Plasma-assisted methods utilize the high-energy environment of thermal plasma to vaporize precursor materials, which then condense to form desired compounds. These techniques are particularly effective for materials like boron, which have very high melting and boiling points. e-asct.org

Radiofrequency Thermal Plasma Synthesis of this compound Nanoparticles

Radiofrequency (RF) thermal plasma is a versatile method for synthesizing high-purity nanoparticles. researchgate.net In this process, raw aluminum and boron powders are introduced into the high-temperature core of an induction thermal plasma, where they are vaporized due to the plasma's high enthalpy. researchgate.netresearchgate.net The subsequent rapid quenching of the vapor in the cooler tail region of the plasma jet leads to the nucleation and growth of this compound nanoparticles. researchgate.netresearchgate.net

Research has shown that the production of boron-rich phases like AlB₁₀ and AlB₁₂ is achievable under boron-excess conditions. researchgate.netresearchgate.net Key process parameters influencing the final product include the plasma input power, the composition of the raw material, and the type of inner gas used. researchgate.netresearchgate.net Higher input power and a greater concentration of boron in the precursor mixture favor a high production rate of this compound. researchgate.net Using this method, researchers have successfully synthesized polyhedral nanoparticles with a mean size of approximately 20 to 20.8 nm. researchgate.netresearchgate.net The synthesis of various metal borides, including those of aluminum, yttrium, titanium, and iron, has been demonstrated using RF thermal plasma systems. e-asct.orgmendeley.com

Table 1: Parameters in RF Thermal Plasma Synthesis of this compound Nanoparticles

| Parameter | Description | Findings | Source(s) |

|---|---|---|---|

| Precursors | Aluminum (Al) and Boron (B) powders | Raw powders are evaporated in the high-temperature plasma core. | researchgate.net, researchgate.net |

| Plasma System | Radiofrequency (RF) Thermal Plasma | Effective for high-purity nanoparticle synthesis due to high temperatures. | researchgate.net, e-asct.org |

| Input Power | High input power is preferable | Leads to a higher production rate of this compound. | researchgate.net, researchgate.net |

| Precursor Composition | Boron-rich mixture | Favors the synthesis of boron-rich compounds like AlB₁₂ and AlB₁₀. | researchgate.net, researchgate.net |

| Carrier Gas | Helium inner gas | Confirmed to support a high production rate of this compound. | researchgate.net |

| Product | Polyhedral nanoparticles | Mean particle sizes of 20-20.8 nm have been observed. | researchgate.net, researchgate.net |

High Current Impulse Arc Discharge Methods for this compound

The high-current impulse arc discharge method is another plasma-based technique used to produce ultradisperse materials. researcher.liferesearchgate.net This process involves generating a beam of electro-discharge plasma containing aluminum and boron using a high-current impulse plasma accelerator. researcher.liferesearchgate.net This plasma beam is then directed into an inert atmosphere, typically argon, where the synthesis occurs. researcher.liferesearchgate.net

X-ray diffraction analysis of the resulting powder has confirmed the formation of α-AlB₁₂, along with unreacted aluminum. researcher.liferesearchgate.net In specific experiments using an Al:B ratio of 60:40, the yield of this compound was found to be 20% by weight. researchgate.net Studies have also explored using a nitrogen plasma with hydrogen in a reactor with an extended high-temperature zone to enhance the yield of boride phases like AlB₁₂ and AlB₃₁. researchgate.net A critical aspect of this method for nanoparticle formation is the necessity of rapid quenching of the high-temperature gas flow, which allows this compound to form via condensation from the gas phase under stable temperature conditions. researchgate.net

Table 2: Findings from High Current Impulse Arc Discharge Synthesis

| Method Component | Details | Resulting Phases | Source(s) |

|---|---|---|---|

| Apparatus | High-current impulse accelerator of plasma | α-AlB₁₂, Aluminum | researcher.life, researchgate.net |

| Atmosphere | Inert gas (Argon) | α-AlB₁₂, Aluminum | researcher.life, researchgate.net |

| Plasma Composition | Nitrogen plasma with hydrogen | AlB₁₂, AlB₃₁, Aluminum, Boron, Aluminum nitride | researchgate.net |

| Key Process | Rapid quenching of high-temperature gas | Essential for the formation of nanoparticles from the gas phase. | researchgate.net |

Emerging and Nanoscience-Driven this compound Synthesis

Recent advancements in materials science have led to the development of novel synthesis routes that provide greater control over the structure and properties of aluminum borides, often at the nanoscale.

Low-Temperature Synthesis Routes for this compound

Efforts to reduce the high energy consumption associated with traditional synthesis methods have spurred research into low-temperature pathways. One such method is mechanochemical synthesis, where mechanical energy from ball milling is used to induce chemical reactions. This technique has been successfully employed to synthesize AlB₁₂ powders at a significantly low temperature of 1030 K. researchgate.net The process involves milling a blend of aluminum and boron powders, which can lead to the formation of AlB₂ without oxide phases. researchgate.net

Another promising low-temperature approach is Self-Propagating High-Temperature Synthesis (SHS). mdpi.com This method uses the heat from an exothermic reaction to sustain the synthesis process. mdpi.com For aluminum diboride (AlB₂), the process can be initiated by heating briquettes of aluminum and boron powder to a temperature between 100°C and 500°C and then igniting them. google.com The synthesis then proceeds in a layer-by-layer combustion mode at a temperature of 820-920°C, yielding a product with over 95 wt% AlB₂. google.com Molten salt synthesis has also been identified as a promising technique for producing various nanomaterials, including borides, at lower temperatures. exeter.ac.uk

Table 3: Comparison of Low-Temperature Synthesis Methods for this compound

| Synthesis Method | Precursors | Synthesis Temperature | Resulting Phase | Key Feature | Source(s) |

|---|---|---|---|---|---|

| Mechanochemical Synthesis | Al and B powder blend | 1030 K (Annealing) | AlB₁₂, AlB₂ | Produces nanocrystalline powder at a significantly reduced temperature. | researchgate.net |

| Self-Propagating High-Temperature Synthesis (SHS) | Al and B powder briquettes | 820-920°C (Combustion) | AlB₂ | Self-sustaining reaction initiated at a low temperature (100-500°C). | google.com |

Synthesis of this compound Nanocrystals and Nanopowders

The synthesis of this compound with controlled nanostructures is a key area of research. Plasma-based methods are inherently suited for producing nanopowders due to the rapid condensation from a vapor phase. researchgate.net RF thermal plasma, as previously discussed, yields polyhedral nanoparticles of AlB₁₂ and AlB₁₀ with sizes around 20 nm. researchgate.netresearchgate.net Similarly, DC-transferred arc thermal plasma has been used to prepare amorphous, spherical nanoparticles of an aluminum-boron complex, with sizes ranging from 10 nm to 80 nm. jetir.orgphilstat.org

Beyond plasma methods, mechanochemical synthesis combined with annealing is an effective route for producing nanocrystalline AlB₁₂ powder. researchgate.net Transmission electron microscopy has confirmed the nanocrystalline nature of powders produced by this method. researchgate.net Another approach involves a combination of mechanical alloying and annealing of elemental aluminum and boron powders, which can produce AlB₂ particles with sizes between 35 and 75 nm. researchgate.net

Crystallographic Investigations and Phase Equilibria of Aluminum Borides

Crystal Structures of Aluminum Boride Polymorphs

The crystal structures of aluminum borides are predominantly characterized by a rigid, three-dimensional framework of boron atoms, within which aluminum atoms are situated. The arrangement of boron atoms, often in the form of icosahedral B12 units, is a defining feature of the more boron-rich compounds.

Tetragonal α-Aluminum Dodecaboride (α-AlB12) Structural Analysis

The α-AlB12 polymorph possesses a tetragonal crystal structure. researchgate.net Its structure is based on a framework of B12 icosahedra and B20 units. researchgate.net The space group for α-AlB12 is reported as P41212 or P43212. researchgate.netresearchgate.net The lattice parameters are approximately a = 10.16 Å and c = 14.27 Å. researchgate.net Within this structure, the aluminum atoms are distributed statistically over several sites within the boron framework, leading to partial occupancy. researchgate.net The structure consists of a three-dimensional network of these boron clusters. katachi-jp.com

Table 1: Crystallographic Data for α-Aluminum Dodecaboride (α-AlB12)

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P41212 or P43212 |

| Lattice Constant (a) | 10.16 Å |

Orthorhombic γ-Aluminum Dodecaboride (γ-AlB12) Crystallography

The γ-AlB12 modification crystallizes in the orthorhombic system with the space group P212121. jimec.edu.rsbg.ac.rs Similar to the alpha phase, the γ-AlB12 structure is characterized by a rigid boron framework composed of B12 and B20 units. researchgate.net The lattice parameters for γ-AlB12 are approximately a = 16.57 Å, b = 17.51 Å, and c = 10.14 Å. researchgate.net A notable characteristic of γ-AlB12 is that it is almost always found intergrown with the α-AlB12 phase when synthesized from high-temperature aluminum-boron solutions. researchgate.net In fact, it has been suggested that a single-phase γ-AlB12 does not exist. researchgate.net The intergrowth occurs with the (101) plane of α-AlB12 parallel to the (100) plane of γ-AlB12. researchgate.net

Table 2: Crystallographic Data for γ-Aluminum Dodecaboride (γ-AlB12)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Lattice Constant (a) | 16.57 Å |

| Lattice Constant (b) | 17.51 Å |

Hexagonal Aluminum Diboride (AlB2) Structural Characterization

Aluminum diboride (AlB2) adopts the hexagonal crystal structure, which is one of the simplest binary structure types. rsc.org It belongs to the space group P6/mmm. rsc.orgmaterialsproject.org The structure consists of alternating layers of aluminum and boron atoms. aip.orgresearchgate.net The boron atoms form graphite-like honeycomb layers, with the aluminum atoms located in hexagonal arrangements between these layers. rsc.org The lattice parameters for AlB2 are approximately a = 3.006 Å and c = 3.252 Å. Research has indicated that AlB2 can be non-stoichiometric due to defects in the aluminum sites, with compositions closer to Al0.9B2 being reported. researchgate.net

Table 3: Crystallographic Data for Hexagonal Aluminum Diboride (AlB2)

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6/mmm |

| Lattice Constant (a) | ~3.006 Å |

Predicted and Hypothetical this compound Crystal Structures

Theoretical studies and computational methods have been employed to predict other potential crystal structures for aluminum borides. Ab initio calculations have suggested the existence of a cubic form of AlB12 with the space group Fm-3m, which is predicted to be the most energetically favorable among several candidates. jimec.edu.rsbg.ac.rs Another predicted cubic structure for AlB12 has the space group Im-3m. jimec.edu.rs Additionally, a hypothetical AlB12 structure with a Mn12Th modification has been considered, though it is high in energy due to its less favorable planar arrangement of boron atoms compared to the icosahedral packing. jimec.edu.rs The exploration of such hypothetical structures is crucial for understanding the full landscape of possible this compound phases and their potential properties.

Phase Transformations and Stability of this compound Systems

The stability of the various this compound phases is dependent on temperature and composition, as illustrated by the aluminum-boron phase diagram. Phase transformations, particularly peritectic reactions, play a critical role in the formation of these compounds.

Peritectic Reactions in Aluminum-Boron Systems

A key feature of the Al-B phase diagram is the peritectic decomposition of aluminum borides. osti.gov For instance, AlB2 is formed through a peritectic reaction between AlB12 and liquid aluminum at approximately 975 °C. osti.gov The reaction is represented as: L + AlB12 → AlB2. However, there is some discrepancy in the reported peritectic temperature, with values ranging from 950 °C to 1350 °C in different studies. The presence of AlB12 cores within AlB2 particles in as-produced Al-B master alloys provides direct evidence of this sluggish peritectic transformation. researchgate.net Another peritectic reaction, L + β-AlB12 ↔ AlB10, has been suggested to occur at 1850 °C, although the existence of AlB10 and β-AlB12 as stable binary phases has been questioned, with suggestions that they may be stabilized by impurities. wits.ac.za

Thermodynamic Stability of this compound Phases

The aluminum-boron system is characterized by several crystalline phases, with aluminum diboride (AlB₂) and aluminum dodecaboride (AlB₁₂) being the most prominent. Thermodynamic analysis is crucial for understanding their relative stability and formation.

Studies show that diborides (MB₂) are generally the most thermodynamically stable boride compounds for many metals in an aluminum melt. researchgate.net However, within the Al-B system itself, the stability of the phases is dependent on temperature and composition. AlB₁₂ is recognized as a high-temperature phase, while AlB₂ is stable at room temperature when the boron content is below 68 at.%. researchgate.net The transformation from AlB₁₂ to AlB₂ occurs via a peritectic reaction (L + AlB₁₂ → AlB₂) at temperatures reported to be around 1000 °C. researchgate.net

When compared to transition metal borides, the stability of aluminum borides can be lower. Thermodynamic modeling indicates that the Gibbs free energy for the formation of ZrB₂, TiB₂, and VB₂ is more favorable than for AlB₂ and CrB₂. researchgate.netresearchgate.net This suggests that in a system containing these transition metals, their respective diborides will form preferentially over this compound. researchgate.net The presence of other diboride phases can also influence the stability of a given boride. For instance, in the presence of AlB₂, VB₂ was predicted to be stable up to 900°C, whereas its stability was limited to 875°C without AlB₂ present. researchgate.net

The hexagonal crystal structure of AlB₂ decomposes at a relatively low temperature of 975°C, while the icosahedral-based tetragonal AlB₁₂ is stable up to approximately 2150°C. core.ac.uk This significant difference in thermal stability is attributed to their distinct crystal structures and bonding characteristics. core.ac.uk

Metastable Phase Formation in Aluminum-Boron Alloys

Beyond the equilibrium phases, the Al-B system can form metastable compounds, particularly under non-equilibrium processing conditions like mechanical alloying or ion implantation. arxiv.org Research has identified a metastable, aluminum-rich phase formed through the vacuum heat treatment of mechanically-alloyed aluminum and boron powders. arxiv.orgresearchgate.net

This phase, termed the "M-phase," has a chemical formula of approximately Al₁.₂₈B and possesses a rhombohedral crystal structure with the R-3 space group. arxiv.orgresearchgate.net It is notably stable upon heating up to 630 °C. arxiv.org The formation of this metastable phase is attributed to kinetic limitations that hinder the nucleation of more thermodynamically stable equilibrium phases like AlB₂. arxiv.orgresearchgate.net The strain energy associated with the nucleation of the M-phase is significantly lower than that for AlB₂ or AlB₁₂, making its formation kinetically favorable at lower temperatures. arxiv.org The stability of the M-phase up to 630 °C is explained by a high energy barrier for its transformation into the equilibrium mixture of Al and AlB₂. arxiv.org

The existence and formation of such metastable phases are not limited to exotic processes and can be achieved through more common methods like mechanical alloying, highlighting their potential relevance in materials science. arxiv.org The study of these phases is critical as they can act as important intermediate steps in the formation of equilibrium borides. arxiv.orgresearchgate.net

Table 1: Crystallographic Data for the Metastable Al-Rich Boride Phase

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Al₁.₂₈B | arxiv.org |

| Crystal System | Rhombohedral | arxiv.org |

| Space Group | R-3 | arxiv.orgresearchgate.net |

| Lattice Parameter (a) | 18.3464(19) Å | arxiv.orgresearchgate.net |

| Lattice Parameter (c) | 8.9241(9) Å | arxiv.orgresearchgate.net |

| Unit Cell Volume (V) | 2601.3(6) ų | arxiv.orgresearchgate.net |

Complex this compound Systems and Ternary Compounds

The introduction of a third element, particularly a transition metal, into the Al-B system leads to the formation of complex ternary compounds with unique crystal structures and properties.

Structural Characterization of Transition Metal Aluminum Borides

Ternary transition metal aluminum borides, often referred to as MAB phases (where M is a transition metal), are a class of nanolaminated materials. tandfonline.comacs.org Their structures are characterized by transition metal boride sublattices interleaved by layers of aluminum atoms. tandfonline.comacs.org

High-resolution scanning transmission electron microscopy (HRSTEM) has been an effective technique for the structural characterization of these complex materials. tandfonline.com Two common structures identified are M₂AlB₂ and MAlB.

The M₂AlB₂ structure (e.g., Cr₂AlB₂, Fe₂AlB₂) belongs to the Cmmm space group and features the transition metal boride sublattice interleaved by a single layer of aluminum. tandfonline.com

The MAlB structure (e.g., MoAlB) has the Cmcm space group, where two layers of aluminum separate the MB sublattice. tandfonline.com

These crystal structures, initially determined by X-ray diffraction, have been confirmed by direct atomic observation using advanced microscopy techniques. tandfonline.com For example, in MoAlB, high-angle annular dark-field (HAADF-STEM) imaging clearly shows the atomic sequence, with a double layer of Al atoms distributed between the Mo-B layers. researchgate.net

Table 2: Structural Information for Select Transition Metal Aluminum Borides

| Compound | General Formula | Crystal Structure | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Cr₂AlB₂ | M₂AlB₂ | Orthorhombic | Cmmm | Single Al layer between M-B sublattices | tandfonline.com |

| Fe₂AlB₂ | M₂AlB₂ | Orthorhombic | Cmmm | Single Al layer between M-B sublattices | tandfonline.com |

| MoAlB | MAlB | Orthorhombic | Cmcm | Double Al layer between M-B sublattices | tandfonline.comresearchgate.net |

This compound Interactions in Multicomponent Systems

In multicomponent alloys, aluminum borides and their interactions with other elements play a significant role in determining the final microstructure and properties. Boron is often added to aluminum alloys to refine grain structure and enhance mechanical properties through the formation of boride particles. arxiv.org

In aluminum melts containing transition metal impurities such as titanium (Ti), zirconium (Zr), vanadium (V), and chromium (Cr), boron is used as a treatment to remove these elements through the formation of stable borides. researchgate.net Thermodynamic analysis shows that diborides like ZrB₂ and TiB₂ are more stable than AlB₂. researchgate.netresearchgate.net This preferential formation allows for the effective removal of these impurities from the aluminum melt. researchgate.net

In the Al-Ti-B system, used for grain refining of aluminum alloys, the interaction between the elements can lead to the formation of metastable phases. tandfonline.comtandfonline.com A metastable peritectic system can exist, with a metastable phase (denoted AlₓTi) growing on existing Al₃Ti particles. tandfonline.com Holding the melt at a sufficiently high temperature for an extended period allows the system to transform from this metastable state to the stable one. tandfonline.comtandfonline.com

In more complex systems, such as Fe-Cu-Nb-Mo-Si-B alloys with low aluminum additions, aluminum atoms can attract iron and boron atoms. mdpi.com This interaction contributes to the formation of clusters based on the stable Fe₂AlB₂ phase and other metastable phases, influencing the properties of the alloy in its liquid state. mdpi.com These interactions highlight the complex role of aluminum and boron in governing phase formation and stability in multicomponent materials.

Table 3: Mentioned Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | Al-B |

| Aluminum diboride | AlB₂ |

| Aluminum dodecaboride | AlB₁₂ |

| Metastable this compound | Al₁.₂₈B |

| Chromium diboride | CrB₂ |

| Chromium boride | Cr₂AlB₂ |

| Chromium this compound | Cr₄AlB₄ |

| Iron this compound | Fe₂AlB₂ |

| Molybdenum this compound | MoAlB |

| Titanium diboride | TiB₂ |

| Vanadium diboride | VB₂ |

| Zirconium diboride | ZrB₂ |

| Boron trioxide | B₂O₃ |

| Titanium aluminide | Al₃Ti |

| Tungsten boride | WB₂, WB₄ |

Theoretical and Computational Modeling of Aluminum Boride

First-Principles Calculations for Aluminum Boride Structures

First-principles calculations, which are based on quantum mechanics, are instrumental in investigating the fundamental properties of materials without relying on experimental data. For this compound, these calculations have been crucial in determining its crystal geometry, electronic behavior, and the potential existence of novel phases.

Ab initio optimization is employed to determine the most stable crystal structure of a material by minimizing the total energy of the system. For this compound, these calculations have refined the understanding of its atomic arrangement. The AlB₂ crystal structure consists of alternating layers of aluminum and boron atoms, with the boron atoms forming honeycomb-like sheets. nih.gov First-principles calculations have been used to investigate the stability of various polymorphs of AlB₂-like structures, yielding lattice parameters that are in excellent agreement with experimental data. nih.gov

For instance, geometry optimization performed using density functional theory (DFT) on AlB₂ slabs involves relaxing the positions of the upper atomic layers while keeping the bottom layers fixed to simulate the bulk material. acs.org Such calculations are computationally intensive but provide precise details about the equilibrium atomic positions and lattice constants. acs.org Studies have also explored the impact of pressure on the crystal structure, with synchrotron x-ray powder diffraction and first-principles calculations indicating no pressure-induced structural phase transitions up to 40 GPa. arxiv.org Furthermore, ab initio optimization has been applied to predict and refine the crystal structures of other aluminum borides, such as AlB₁₂, by comparing the total energies of different structural candidates. jimec.edu.rs

A comparative table of calculated and experimental lattice parameters for AlB₂ is presented below.

| Parameter | Calculated (GGA) | Experimental |

| a (Å) | 3.009 | 3.009 |

| c (Å) | 3.262 | 3.262 |

This table showcases the excellent agreement between theoretical predictions and experimental measurements for the lattice parameters of AlB₂.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of materials. In the case of aluminum diboride (AlB₂), DFT calculations have provided significant insights into its metallic nature and bonding characteristics. ju.edu.et These studies reveal that there is no band gap between the valence and conduction bands, which is characteristic of a metal. ju.edu.et

The electronic structure of AlB₂ is often compared to that of magnesium diboride (MgB₂), a known superconductor. aps.orgarxiv.org DFT calculations predict that the additional valence electron from aluminum (compared to magnesium) fills the σ bands of the boron layer and raises the Fermi level, which is considered detrimental to superconductivity in the bulk material. aps.org However, the electronic structure is sensitive to stoichiometry, and Al-deficient AlB₂ is found to be more stable than the stoichiometric compound. aps.org

Combined experimental and theoretical studies using angle-resolved photoemission spectroscopy (ARPES) and DFT have been performed to disentangle surface and bulk electronic contributions. aps.org These investigations have identified surface states originating from the boron-terminated surface that have a much smaller binding energy than the bulk states. aps.org DFT calculations have also been used to model the electronic band structures of both boron-terminated and aluminum-terminated slabs of AlB₂, revealing distinct surface states for each termination. researchgate.net

The following table summarizes key findings from DFT studies on the electronic structure of AlB₂.

| Property | DFT Prediction | Experimental Observation |

| Band Gap | No band gap (metallic) | Consistent with metallic behavior |

| Bulk σ bands | Filled, Fermi level shifted up | Bulk states are well below the Fermi level |

| Surface States | Present on B-terminated surfaces | Observed with low binding energy |

This interactive table allows for a comparison of theoretical predictions and experimental findings regarding the electronic properties of AlB₂.

First-principles structural prediction methods are employed to explore the possibility of new this compound phases under high pressure. aps.org By systematically investigating the thermodynamic stability of various stoichiometries at different pressures, researchers can identify potentially synthesizable novel materials with unique properties.

Recent computational studies have predicted several new stable and metastable aluminum-boron phases under compression, including Al₃B₂ and AlB₄. aps.org These predictions are achieved by leveraging comprehensive first-principles structure prediction techniques that explore the energy landscape of the Al-B system. aps.org The stability of these predicted phases is then often verified by calculating their phonon dispersion spectra to ensure they are dynamically stable. aip.org

The application of pressure can significantly alter the bonding and electronic characteristics of materials, leading to the emergence of unexpected phenomena. For example, in one predicted high-pressure phase of this compound, the coexistence of zero-dimensional interstitial anionic electrons (IAEs) and superconductivity has been uncovered. aps.org This highlights the power of computational prediction in discovering materials with unconventional properties.

Furthermore, theoretical explorations extend to other metal borides with the AlB₂-type structure, where high-pressure phase transitions to new crystal structures have been predicted. nih.gov These computational efforts provide a roadmap for experimental synthesis of new materials under extreme conditions.

Density Functional Theory (DFT) Studies on this compound Electronic Structures

Electron-Phonon Coupling and Superconductivity in Aluminum Borides

Electron-phonon coupling (EPC) is a crucial interaction that can lead to conventional superconductivity. In materials like this compound, the coupling between electrons and lattice vibrations (phonons) is a key area of theoretical investigation.

While bulk AlB₂ is not a superconductor, theoretical studies have explored ways to induce or enhance superconductivity. aps.orgtandfonline.com DFT calculations have shown that the physical properties related to superconductivity in AlB₂ are more sensitive to carrier doping than in the isostructural superconductor MgB₂. tandfonline.com For instance, simulations predict that electron doping or applying tensile strain can enhance the superconducting transition temperature (Tc) in AlB₂. tandfonline.com A tensile strain of 6% is predicted to potentially increase Tc to 10.25 K, while an electron doping concentration of 0.1 e- per cell could lead to a Tc of 9.89 K. tandfonline.com

The mechanism behind this potential superconductivity is attributed to the strong coupling between the boron p-electron states at the Fermi level and high-frequency boron-related phonon modes. aps.org This is similar to the mechanism in MgB₂, where the E2g phonon mode plays a significant role. rsc.org Theoretical models have also predicted that certain novel this compound phases, such as AlB₄ with bilayer boron, could exhibit higher superconducting critical temperatures than other this compound compounds. aps.org

The table below presents theoretical predictions for the superconducting transition temperature (Tc) of AlB₂ under different conditions.

| Condition | Predicted Tc (K) |

| Ambient Pressure | Not superconducting |

| 6% Tensile Strain | 10.25 |

| 0.1 e⁻/cell doping | 9.89 |

This interactive table highlights the theoretical potential for inducing superconductivity in AlB₂ through strain and doping.

Simulation of Reaction Mechanisms and Thermodynamics in this compound Formation

Computational modeling is also utilized to understand the synthesis of this compound, including the reaction pathways and thermodynamic driving forces. These simulations can help optimize synthesis conditions and predict the formation of desired phases and potential byproducts.

First-principles calculations can be used to determine the thermodynamic stability of different this compound phases and their precursors. nih.govacs.org By comparing the formation enthalpies of various compounds, researchers can predict which phases are most likely to form under given conditions. nih.gov For example, thermodynamic modeling has been used to assess the feasibility of different synthesis reactions for aluminum borides. pnu.edu.ua

During the synthesis of this compound, particularly through methods like aluminothermic reduction of boron oxides, the formation of aluminum borate (B1201080) byproducts can occur. core.ac.uk Computational modeling can provide insights into the thermodynamics and kinetics of these side reactions.

Thermodynamic calculations, such as determining the Gibbs free energy of reaction, can predict the spontaneity of both the desired boride formation and the competing borate formation reactions. mdpi.com For instance, calculations have shown that the reduction of boric anhydride (B1165640) with aluminum to form this compound is a spontaneous process over a wide temperature range. mdpi.com

Kinetic modeling can further elucidate the reaction pathways. For example, in the context of removing transition metal impurities from molten aluminum using boron, the formation of metal borides is a complex process involving chemical reactions, mass transfer in the liquid phase, and diffusion through solid product layers. researchgate.net While not directly about aluminum borate formation during AlB₂ synthesis, these studies on related systems demonstrate the capability of modeling to unravel complex reaction mechanisms in molten metal-boron systems. researchgate.net

Thermodynamic Analysis of Boride Formation in Aluminum Melts

The formation and stability of aluminum borides in aluminum melts are critical for applications such as grain refinement and the removal of impurities from molten aluminum. researchgate.net Thermodynamic analysis provides essential insights into the conditions under which different boride phases form. The primary this compound phases of interest are aluminum diboride (AlB₂) and aluminum dodecaboride (AlB₁₂).

Thermodynamic calculations, often utilizing methods like the Gibbs free energy minimization, help predict the preferential formation of various borides. rsc.org In the aluminum-boron (Al-B) binary system, AlB₂ and AlB₁₂ are the key stable phases. acs.org AlB₁₂ is typically the first boride phase to form directly from the melt at higher temperatures. materialsproject.org Upon cooling to a peritectic temperature, AlB₁₂ can react with liquid aluminum to form AlB₂, which is the more stable phase at lower temperatures. materialsproject.org However, the formation of AlB₂ upon cooling can be extremely sluggish. materialsproject.orgresearchgate.net

The stability of these phases is temperature-dependent. For instance, the incongruent melting of AlB₂ has been reported to occur at 972°C. materialsproject.orgresearchgate.net A eutectoid decomposition of AlB₂ has also been predicted at 213°C, suggesting a limited temperature range for its stability. materialsproject.orgresearchgate.net

The Gibbs free energy of formation (ΔGf°) is a key indicator of the thermodynamic stability of a compound. AlB₂ is generally more stable than AlB₁₂ due to its lower Gibbs free energy. mdpi.com This difference in stability influences their reactivity; the less stable AlB₁₂ is more reactive and can more readily react with impurity metals in the melt. mdpi.com

The enthalpy of formation (ΔHf°) for aluminum borides has been a subject of study, with various reported values. Experimental measurements using fluorine bomb calorimetry have provided values for the heats of formation of AlB₂ and α-AlB₁₂. One study reported the heat of formation for AlB₂ to be -16 ± 3 kcal/mol and for α-AlB₁₂ to be -48 ± 10 kcal/mol. aps.orgarxiv.org Another accepted value for the standard formation enthalpy of AlB₂ is -66.9 kJ/mol. researchgate.net The discrepancies in reported values can often be attributed to challenges in assessing the stoichiometry and purity of the samples. aps.org

Thermodynamic analysis is also crucial when considering the removal of transition metal impurities like titanium (Ti), zirconium (Zr), vanadium (V), and chromium (Cr) from aluminum melts through boron addition. researchgate.net In these scenarios, the relative stability of aluminum borides compared to the borides of these transition metals is paramount. Thermodynamic predictions indicate that diborides of transition metals like ZrB₂, TiB₂, and VB₂ are more stable than AlB₂. researchgate.netmdpi.com This preferential formation is the basis for using boron treatment to purify aluminum. researchgate.net

Table 1: Thermodynamic Data for Aluminum Borides

| Compound | Formula | Property | Value | Reference |

|---|---|---|---|---|

| Aluminum Diboride | AlB₂ | Heat of Formation (ΔHf°) | -16 ± 3 kcal/mol | aps.orgarxiv.org |

| α-Aluminum Dodecaboride | α-AlB₁₂ | Heat of Formation (ΔHf°) | -48 ± 10 kcal/mol | aps.orgarxiv.org |

| Aluminum Diboride | AlB₂ | Standard Formation Enthalpy | -66.9 kJ/mol | researchgate.net |

| Aluminum Diboride | AlB₂ | Decomposition Temperature | 972°C (incongruent melting) | materialsproject.orgresearchgate.net |

Computational Analysis of Bonding in this compound Systems

Computational methods, particularly those based on density functional theory (DFT), provide a powerful lens for examining the electronic structure and chemical bonding in this compound systems at an atomic level. mdpi.com

Metal-Boron Bonding Characterization in Aluminum Borides

The bonding in aluminum borides is a complex interplay of covalent and metallic interactions. In the common AlB₂ structure, which consists of graphite-like hexagonal boron sheets separated by layers of aluminum atoms, strong covalent bonding exists both between boron atoms within the sheets and between aluminum and boron atoms. researchgate.netaps.org

Computational studies analyzing the electronic structure and density of states (DOS) reveal the nature of these bonds. aps.org The strong covalent interaction between boron p-states is a key feature, leading to the formation of a pseudogap in the total density of states for AlB₂-type diborides. aps.org The interaction between the metal and boron orbitals is also significant. In AlB₂, the metal-boron interactions are considered to be increasingly covalent. researchgate.net This is in contrast to some transition metal borides where the charge transfer from the metal to the boron lattice is not complete. researchgate.net

The Al-B bond itself has been characterized as a strong σ-bond. nih.gov DFT calculations on Al(111)/CrB₂(0001) interfaces, which provide insights into related systems, show evidence of nonpolar covalent bond formation between aluminum and boron atoms, confirmed by charge density difference analysis. mdpi.com Natural Bond Orbital (NBO) analysis in other aluminum-boron compounds indicates a more covalent character for B-N bonds compared to the largely ionic character of Al-N bonds, which can influence the charge distribution within the molecule. rsc.org In AlB₂, aluminum is bonded to twelve equivalent boron atoms, forming a network of edge and face-sharing AlB₁₂ cuboctahedra. materialsproject.org

The B-B bonds within the hexagonal layers are also strong covalent bonds. researchgate.netchemrxiv.org The stiffness and incompressibility of many metal borides are attributed to the rigidity of these oriented, short B-B bonds. researchgate.net

Interstitial Anionic Electrons in this compound Structures

A fascinating and more recently discovered feature in some metal borides is the presence of interstitial anionic electrons (IAEs), which classify them as electrides. aps.orgresearchgate.net Electrides are ionic compounds where electrons are trapped in lattice cavities and act as anions. csic.es

While common for alkali and alkaline-earth metals under pressure, the existence of IAEs in aluminum borides is a novel finding. aps.orgaip.org Comprehensive first-principles structure predictions have identified unconventional stoichiometric aluminum-boron phases that are stabilized under compression, such as Al₃B₂ and AlB₄. aps.orgresearchgate.net

Strikingly, in compressed Al₃B₂, a remarkable coexistence of zero-dimensional IAEs and superconductivity has been uncovered. aps.orgresearchgate.net These IAEs are located at the center of an Al₆ octahedron. aps.orgresearchgate.net A unique feature observed is that these interstitial electrons undergo a presence-to-disappearance transition during decompression. aps.org The discovery of these electride states provides a new perspective on the chemistry of metal borides and opens avenues for designing new functional materials. aps.orgresearchgate.net This phenomenon is primarily associated with unconventional, pressure-induced stoichiometries and is not a typical feature of the standard AlB₂ or AlB₁₂ phases under ambient conditions.

Advanced Characterization Techniques for Aluminum Boride

Spectroscopic Analysis of Aluminum Boride

Spectroscopic techniques are pivotal in probing the local atomic and electronic environments within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the different bonding environments at an atomic level in aluminum borides. auckland.ac.nzescholarship.org Both 11B and 27Al are quadrupolar nuclei, making them suitable for solid-state NMR studies. rsc.org These analyses provide invaluable chemical information, helping to distinguish between various this compound phases, such as AlB2 and more boron-rich structures like AlB12. auckland.ac.nzresearchgate.netresearchgate.net

Studies have reported varying 27Al NMR chemical shifts for AlB2, with values around 1640 ppm, 880 ppm, and 100 ppm, indicating the sensitivity of the technique to sample purity and stoichiometry. escholarship.orgresearchgate.net For instance, a peak near 1680 ppm has been identified as the Knight shift for aluminum metal, often present as an impurity in AlB2 samples. escholarship.orgresearchgate.net The 27Al chemical shift for Mo4/3Y2/3AlB2 is observed around 184 ppm, suggesting metallic bonding of aluminum atoms within the layered structure. rsc.org

The 11B NMR spectrum of AlB2 typically shows a single resonance, consistent with the single boron site in its crystal structure. researchgate.netresearchgate.net However, the presence of boron-rich phases can be identified by nearly identical spectra to that of elemental boron. escholarship.org The quadrupolar coupling frequency for 11B in AlB2 has been measured at approximately 540 kHz. aps.org The combination of NMR spectroscopy with first-principles calculations has proven effective in comparing the structural and electronic properties of AlB2 from different preparation methods. auckland.ac.nzresearchgate.net

| Nucleus | Quadrupolar Frequency (νQ) | Reported Chemical Shifts (ppm) | Notes |

| 11B | 540 ± 10 kHz aps.org | - | A single resonance is typical for the AlB2 structure. researchgate.netresearchgate.net |

| 27Al | - | 1640, 880, 100 escholarship.orgresearchgate.net | Variations are attributed to impurities and stoichiometry. escholarship.orgresearchgate.net |

Angle-Resolved Photoemission Spectroscopy (ARPES) is an essential technique for directly mapping the electronic band structure of materials. aps.orgconf.tw For aluminum diboride (AlB2), ARPES studies, often combined with Density Functional Theory (DFT) calculations, are used to distinguish between surface and bulk electronic states. aps.orgresearchgate.net This is particularly important as AlB2 is often aluminum deficient (Al1-δB2), which can affect its electronic properties. aps.orgresearchgate.net

ARPES measurements on AlB2 single crystals have been used to investigate the energy and momentum of photoemitted electrons, providing a detailed picture of the valence band structure. aps.org These studies have revealed that the top of the bulk σ bands in AlB2 is located below the Fermi level. aps.org The technique is also sensitive to surface states, which can differ significantly from the bulk electronic structure. aps.org By varying the photon energy, researchers can differentiate between bulk and surface contributions to the ARPES spectra. aps.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. thermofisher.combris.ac.ukresearchgate.net In the context of this compound, XPS is crucial for analyzing surface oxidation and the nature of coatings or modifications. nih.gov

XPS analysis of AlB2 typically involves examining the Al 2p and B 1s core level spectra. nih.govsissa.itresearchgate.net For instance, in a study of HTPFA-coated AlB2, the Al 2s, O 1s, C 1s, and F 1s peaks confirmed the successful coating. nih.gov High-resolution spectra of the Al 2p and B 1s regions can reveal the presence of oxides. A weak peak at around 187.5 eV in the B 1s spectrum can be attributed to B-O bonds, indicating slight surface oxidation. nih.gov Similarly, the Al 2p spectrum can show peaks corresponding to both metallic aluminum and aluminum oxide (Al2O3). nih.govxpsdata.com The technique can confirm that coatings are physically adsorbed on the AlB2 surface if no new bonds, such as Al-F or B-F, are detected. nih.gov

| Element | Orbital | Binding Energy (eV) | Species/Bond | Reference |

| Boron | B 1s | ~187.5 | B-O | nih.gov |

| Oxygen | O 1s | ~531.8 | C-O | nih.gov |

| Oxygen | O 1s | ~535.7 | O-F | nih.gov |

| Aluminum | Al 2p | ~75.6 | Al in Al2O3 | xpsdata.com |

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Structure Mapping of Aluminum Borides

Diffraction and Imaging for this compound Microstructure and Nanostructure

Diffraction and imaging techniques are fundamental for characterizing the crystal structure, phase purity, morphology, and elemental distribution of this compound.

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining the crystal structure and lattice parameters of this compound. researchgate.netresearchgate.netacs.org The XRD pattern of AlB2 shows characteristic peaks corresponding to its hexagonal close-packed (HCP) crystal structure (space group P6/mmm). researchgate.netresearchgate.netarxiv.org The lattice parameters for AlB2 are approximately a = 0.3000 nm and c = 0.3245 nm. researchgate.net

XRD is used to confirm the formation of AlB2 in various synthesis methods, such as in-situ composites. researchgate.net It can also detect the presence of other phases, such as AlB12, which has a tetragonal crystal structure, or unreacted aluminum. researchgate.netresearchgate.netarxiv.org However, XRD may not be sensitive to amorphous phases like aluminum oxide or boron oxide shells on the particles. nih.gov In studies of Al-B alloys, XRD has been instrumental in identifying the transformation of AlB12 to AlB2 via a peritectic reaction. researchgate.net The technique is also used to study the effects of pressure on the crystal structure, with studies showing no structural phase transition in AlB2 up to 40 GPa. arxiv.org

| Compound | Crystal System | Space Group | Lattice Parameters (a, c) | Reference |

| AlB2 | Hexagonal | P6/mmm | a ≈ 0.300 nm, c ≈ 0.325 nm | researchgate.netresearchgate.net |

| AlB12 | Tetragonal | - | a = 1.0161 nm, b = 1.4238 nm | researchgate.netresearchgate.net |

Scanning Electron Microscopy (SEM) is widely used to investigate the morphology, size, and distribution of this compound particles. researchgate.netresearchgate.net SEM images can reveal the three-dimensional shape of boride particles, which can be, for example, flake-like or polyhedral. researchgate.net In composite materials, SEM is used to assess the distribution of AlB2 reinforcement particles within a matrix, such as aluminum. scielo.br

Coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM allows for elemental analysis of specific points or areas of the sample. scielo.brinformaticsjournals.co.in This combination is powerful for confirming the composition of observed phases. For example, in an Al-AlB2 composite, EDS can distinguish between the aluminum-rich matrix and the boride particles. scielo.br SEM-EDS has also been used to identify different boride phases, like AlB2 and AlB12, within the same sample based on their contrast in backscattered electron images and their elemental composition. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) for Nanocrystalline Features and Interface Studies

Transmission Electron Microscopy (TEM) is a powerful technique for investigating the nanocrystalline features of this compound. It allows for the direct visualization of the material's internal structure at the nanoscale.

Detailed TEM analysis of AlB₂ nanopowders synthesized via solid-state reaction reveals quasi-spherical particles with diameters around 150 nm. theiet.org Some agglomeration of these nanoparticles is observed, which is attributed to their large specific surface area and high surface energy, likely occurring during the cooling process after sintering. theiet.org High-resolution TEM (HRTEM) further confirms the crystalline nature of these nanoparticles. theiet.org

In other synthesis methods, such as mechanochemical synthesis followed by annealing, TEM confirms the nanocrystalline nature of the resulting AlB₁₂ powder. researchgate.net Similarly, boron-rich AlB₁₀ and AlB₁₂ nanoparticles produced by radiofrequency thermal plasma are observed to be polyhedral with a mean size of 20.8 nm. researchgate.net

Table 1: Nanocrystalline Features of this compound Observed by TEM

| This compound Type | Synthesis Method | Observed Features | Particle/Grain Size |

| AlB₂ nanopowder | Solid-state reaction | Quasi-spherical particles, some agglomeration | ~150 nm diameter |

| AlB₁₂ powder | Mechanochemical synthesis | Nanocrystalline nature | Not specified |

| AlB₁₀ & AlB₁₂ nanoparticles | Radiofrequency thermal plasma | Polyhedral nanoparticles | 20.8 nm mean size |

| AlB₂.₂₇ thin film | Non-reactive magnetron sputtering | Platelet-like amorphous B regions, columnar α-AlB₂ crystals | Not specified |

Atomic Force Microscopy (AFM) for Surface Topography of this compound Films

Atomic Force Microscopy (AFM) is an essential tool for characterizing the surface topography of this compound films with high resolution. nist.gov It provides quantitative data on surface roughness and morphology, which are critical for applications such as thin-film growth and coatings. nist.govcambridge.org

Studies on AlB₂ flakes have demonstrated the effectiveness of mechanical cleavage in producing atomically flat and smooth surfaces. cambridge.org AFM imaging revealed that as-grown AlB₂ flakes have significant defects and a higher surface roughness compared to cleaved flakes. cambridge.org The cleavage process can result in a surface with sub-nanometer roughness, making it an ideal substrate for the epitaxial growth of other thin films. cambridge.org For instance, a 10-nm thick TiO₂ film deposited on a freshly cleaved AlB₂ surface showed superior flatness and fewer defects compared to a control sample on silicon. cambridge.org

AFM has also been used to analyze the surface of composite films containing this compound. For a film composed of fluorinated polyamide with 5 wt. % α-AlB₁₂, AFM revealed the formation of large aggregates on the upper surface, with a significant height difference between peaks and valleys. functmaterials.org.ua In contrast, the surface of the film adjacent to the substrate was much more uniform. functmaterials.org.ua

Table 2: Surface Roughness Data of this compound Materials from AFM Studies

| Material | Condition | Surface Roughness (Ra) | Height/Hollow Range |

| α-AlB₁₂ particles on fused quartz | As-deposited | 1.5 nm | -7.2 to +6.7 nm |

| Fluorinated PA-5 wt. % α-AlB₁₂ film | Upper surface | 17.3 nm | -63.7 to +73.6 nm |

| Fluorinated PA-5 wt. % α-AlB₁₂ film | Substrate side | 0.3 nm | -1.3 to +1.2 nm |

| AlB₂ flake | As-grown | Significantly higher than cleaved | Not specified |

| AlB₂ flake | Cleaved | Sub-nm | Atomic step height of 3 Å |

Thermal Analysis of this compound Systems

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for investigating the thermal stability, reaction kinetics, and thermodynamic properties of this compound. sgs-institut-fresenius.dediva-portal.org

Thermogravimetric Analysis (TGA) of this compound Reaction Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying oxidation behavior and reaction kinetics.

TGA studies on the oxidation of Al + B mixtures and nanocrystalline AlB₁₂ have shown that the onset temperature of oxidation and the final conversion level vary significantly between the samples. researchgate.net For instance, heating in air at a constant rate of 10 K min⁻¹ to 1473 K revealed these differences. researchgate.net The addition of aluminum to boron has been shown to increase the extent of oxidation. researchgate.net

In the context of composite materials, TGA has been used to study the thermal-oxidative stability of aluminum dodecaboride powder and film compositions. functmaterials.org.ua The analysis indicates that the oxidation of borides begins at temperatures around 1000 °C, accompanied by an increase in weight. functmaterials.org.ua TGA is also employed in the study of aluminothermic synthesis of composites, where it helps to understand the physicochemical changes during the process. scielo.brscielo.br For example, in the Al+B₂O₃+Si+WO₃ system, TGA, in conjunction with DTA, helps to identify the temperature ranges for the stability of various oxide, boride, and silicide phases. scielo.br

Differential Scanning Calorimetry (DSC) for Enthalpy Changes in this compound Processes

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. sgs-institut-fresenius.dentu.edu.sg It is used to determine enthalpy changes (ΔH) associated with phase transitions and chemical reactions. ntu.edu.sgbibliotekanauki.pl

DSC analysis of AlB₂ nanopowders has demonstrated their superior combustion performance compared to commercial AlB₂ powders. The as-prepared nanopowders show narrower and sharper exothermic peaks in their DSC curves, with a significant increase in the corresponding areas, indicating a more energetic reaction. theiet.org

In the synthesis of this compound via self-propagating high-temperature synthesis (SHS), DSC is used to analyze the mechanically activated mixture of reactants like boric anhydride (B1165640) and aluminum. mdpi.com The thermograms reveal information about the chemical reactions and physical transformations occurring upon heating. mdpi.com For instance, an endothermic peak around 660 °C in an aluminothermic system corresponds to the melting of aluminum, which can intensify subsequent exothermic reactions. scielo.br

DSC is also crucial for studying the decomposition of this compound thin films. For an AlB₂.₂₇ thin film, DSC can pinpoint the temperature range where it starts to decompose into other phases like tetragonal (t-) AlB₁₂. diva-portal.org Furthermore, DSC helps in determining the onset temperature for the formation of oxides when the material is exposed to air at high temperatures. diva-portal.org

Table 3: Key Thermal Events for this compound Systems Observed by DSC

| System | Observed Event | Temperature Range (°C) | Enthalpy Change |

| AlB₂ Nanopowder Combustion | Exothermic peak | Not specified | Increased area vs. commercial powder |

| Aluminothermic Reaction (ASW system) | Melting of aluminum | ~660 | Endothermic |

| Aluminothermic Reaction (ASW system) | Intensified exothermic reactions | > 660 | Exothermic |

| AlB₂.₂₇ Thin Film Decomposition | Onset of decomposition to t-AlB₁₂ | 850 - 900 | Not specified |

| AlB₂.₂₇ Thin Film Oxidation | Onset of oxide formation in air | 950 - 1000 | Not specified |

Aluminum Boride in Advanced Materials Research

Aluminum Boride as Reinforcement in Metal Matrix Composites (MMCs)